
4,4'-Bis(carbomethoxy)stilbene
Overview
Description
4,4'-Bis(carbomethoxy)stilbene is a symmetrically substituted stilbene derivative featuring carbomethoxy (–COOCH₃) groups at both para positions of the central ethylene linkage. Stilbenes are characterized by their conjugated π-system, which governs their optical, electrochemical, and biological behaviors. The carbomethoxy substituents likely enhance solubility in organic solvents and modulate electronic properties via their electron-withdrawing nature, distinguishing this compound from hydroxyl- or methoxy-substituted analogs .
Q & A
Q. Basic: What are the critical considerations for synthesizing 4,4'-Bis(carbomethoxy)stilbene with high purity?
Methodological Answer:
- Synthetic Route : Use dehydrogenation of 4,4'-dimethoxybibenzyl derivatives with oxidizing agents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). Monitor reaction progress via TLC or HPLC to avoid side reactions (e.g., Diels-Alder adducts) .
- Purification : Recrystallize from chloroform or ethyl acetate to remove hydroquinone byproducts. Confirm purity via HPLC (>97%) and NMR (absence of residual solvent peaks) .
- Handling : Conduct reactions under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates.
Q. Basic: How should this compound be stored and handled to minimize degradation?
Methodological Answer:
- Storage : Store desiccated at -20°C in amber vials to prevent photoisomerization and hydrolysis of carbomethoxy groups .
- Solubility : Prepare stock solutions in anhydrous DMSO or chloroform (tested via Karl Fischer titration for water content <0.01%). Avoid aqueous buffers unless stability is confirmed .
- Contamination Mitigation : Use glass syringes for aliquoting; avoid plasticware due to adsorption risks.
Q. Advanced: How can researchers resolve discrepancies in fluorescence emission spectra at varying concentrations?
Methodological Answer:
- Experimental Design :
- Use time-resolved emission spectroscopy (TRES) to distinguish monomeric (425–455 nm) vs. excimer (540 nm) peaks. At low concentrations (10⁻⁵ M), monomers dominate (lifetime ~0.85 ns), while higher concentrations (10⁻⁴ M) promote aggregation .
- Quantify aggregation via dynamic light scattering (DLS) or atomic force microscopy (AFM) for particle size analysis (e.g., 800–900 nm spheroids in PLA matrices) .
- Data Interpretation : Compare anisotropy values; monomeric states exhibit higher anisotropy (restricted rotation) vs. aggregates.
Q. Advanced: What computational approaches best model the photophysical behavior of this compound?
Methodological Answer:
- Ground-State Geometry : Optimize using density functional theory (DFT) with B3LYP/6-31G(d) to predict trans-cis isomerization barriers .
- Excited-State Dynamics : Apply time-dependent DFT (TD-DFT) to simulate absorption/emission spectra. Validate against experimental Stokes shifts and quantum yields (Φfl >0.88 for monomers) .
- Aggregation Modeling : Use molecular dynamics (MD) simulations with implicit solvent models (e.g., COSMO) to study π-π stacking interactions in polar solvents .
Q. Advanced: How do solvent dielectric properties influence the isomerization dynamics of this compound?
Methodological Answer:
- Solvent Selection : Use n-alkyl nitriles (e.g., acetonitrile) for non-associated polar environments to isolate solvated isomerization barriers. Avoid alcohols (e.g., ethanol), where hydrogen bonding complicates kinetics .
- Kinetic Analysis : Measure isomerization rates via ultrafast transient absorption spectroscopy. Fit data to Arrhenius models to extract activation energies (Ea) and pre-exponential factors .
- Dielectric Effects : Correlate solvent polarity (ε) with red shifts in emission spectra to quantify solvatochromism.
Q. Advanced: How can researchers reconcile conflicting data on photostability in different matrices?
Methodological Answer:
- Matrix Effects : Compare photodegradation in amorphous (poly(l-lactic acid), PLA) vs. crystalline environments. Use X-ray diffraction (XRD) to confirm matrix crystallinity .
- Degradation Pathways :
Q. Advanced: What strategies optimize the use of this compound as a fluorescent probe in polymer matrices?
Methodological Answer:
- Dispersion Control : Blend with PLA at <0.5 wt% to prevent crystallization. Use melt-processing at 180°C with rapid quenching to trap monomeric states .
- Polarization Studies : Measure dichroic ratios (DR) in stretched films. Align rod-like structures via uniaxial drawing (DR >100 achievable) .
- In Situ Monitoring : Incorporate viscosity-sensitive fluorophores (e.g., 4,4'-bis(benzoxazolyl)stilbene derivatives) to track curing kinetics in real time .
Comparison with Similar Compounds
Comparison with Similar Stilbene Derivatives
Structural and Electronic Properties
Substituents at the 4,4' positions critically influence stilbene properties:

Key Observations :
- Electron-Donating vs. Withdrawing Groups: Methoxy (–OCH₃) and hydroxyl (–OH) groups enhance fluorescence and bioactivity by stabilizing excited states, whereas carbomethoxy groups may reduce emission intensity due to competitive non-radiative decay .
- Solubility : Carbomethoxy derivatives likely exhibit superior solubility in organic solvents (e.g., DMSO, acetone) compared to hydroxylated analogs .
Antimicrobial Activity
- 4-Methoxystilbene and 3-methoxy-4,4'-hydroxystilbene show potent activity against Botrytis cinerea, outperforming pterostilbene (a resveratrol analog) .
Estrogenic Activity
- 4,4'-Dihydroxystilbene exhibits high estrogenic activity (EC₅₀ = 0.1 μM in MCF-7 cells), while 4,4'-dimethoxystilbene requires metabolic activation (e.g., demethylation) to show activity .
- Carbomethoxy substituents : Likely inert unless hydrolyzed to carboxylic acids, suggesting lower intrinsic estrogenicity .
Properties
Molecular Formula |
C18H16O4 |
---|---|
Molecular Weight |
296.3 g/mol |
IUPAC Name |
methyl 4-[2-(4-methoxycarbonylphenyl)ethenyl]benzoate |
InChI |
InChI=1S/C18H16O4/c1-21-17(19)15-9-5-13(6-10-15)3-4-14-7-11-16(12-8-14)18(20)22-2/h3-12H,1-2H3 |
InChI Key |
JOODVYOWCWQPMV-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C=CC2=CC=C(C=C2)C(=O)OC |
Origin of Product |
United States |
Synthesis routes and methods I
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Synthesis routes and methods II
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